molecular formula C16H16BrF3N4O2S B1412317 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea CAS No. 1858250-66-4

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea

Cat. No. B1412317
CAS RN: 1858250-66-4
M. Wt: 465.3 g/mol
InChI Key: OPYIBRUFSVVJDI-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea is a useful research compound. Its molecular formula is C16H16BrF3N4O2S and its molecular weight is 465.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enhanced Brightness Emission-Tuned Nanoparticles

Researchers utilized derivatives similar to N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea in the development of brightness emission-tuned nanoparticles. These nanoparticles exhibit a high fluorescence emission with the ability to tune to longer wavelengths, which is crucial for applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

2. Synthesis of Novel Thiourea Derivatives

A study focused on the synthesis of novel thiourea derivatives containing pyrazole rings, which are structurally related to the compound . These derivatives have potential applications in medicinal chemistry and drug design due to their unique chemical properties (Zhang, He, Xu, & Zhong, 2011).

3. Development of Heterodifunctional Polyfluorenes

Research involving the development of heterodifunctional polyfluorenes used compounds structurally similar to N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea. These polyfluorenes have applications in the creation of stable nanoparticles with diverse functionalities, useful in various nanotechnology and material science applications (Prakash et al., 2007).

properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF3N4O2S/c17-10-1-2-13(14(7-10)26-16(18,19)20)23-15(27)22-11-8-21-24(9-11)12-3-5-25-6-4-12/h1-2,7-9,12H,3-6H2,(H2,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYIBRUFSVVJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=S)NC3=C(C=C(C=C3)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea
Reactant of Route 2
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N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea
Reactant of Route 4
Reactant of Route 4
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea

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